(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine
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Description
The compound “(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine” is an organic molecule that contains a trifluoromethyl group. The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals, agrochemicals, and materials due to its unique properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the trifluoromethyl group and the pyridine ring. Trifluoromethyl groups are known to be quite electronegative, which can influence the reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group and the pyridine ring. For example, the trifluoromethyl group is quite electronegative, which could affect the compound’s polarity, solubility, and reactivity .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s used in a pharmaceutical context, it might interact with biological targets in the body. The trifluoromethyl group is often used in pharmaceuticals to improve stability or alter the molecule’s interactions with its target .
Future Directions
Properties
IUPAC Name |
(2R)-2-[4-(trifluoromethyl)pyridin-3-yl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-6(4-13)7-5-14-3-2-8(7)9(10,11)12/h2-3,5-6H,4,13H2,1H3/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMDNJYWJSFAFV-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=CN=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=C(C=CN=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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